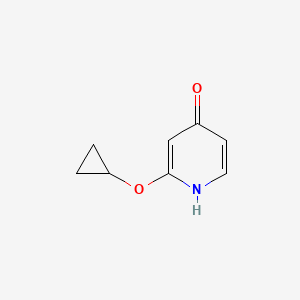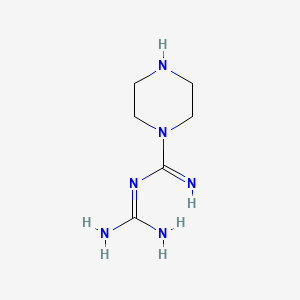
N''-(piperazine-1-carboximidoyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(piperazine-1-carboximidoyl)guanidine is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its utility in research and has applications in various fields of science. The compound is characterized by the presence of a piperazine ring and a guanidine group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(piperazine-1-carboximidoyl)guanidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and involves deprotection steps to obtain the desired piperazine derivative .
Another method involves the catalytic guanylation reaction of amines with carbodiimides. This approach utilizes transition metal catalysts to facilitate the formation of the C–N bond, leading to the synthesis of guanidines .
Industrial Production Methods
Industrial production of N’'-(piperazine-1-carboximidoyl)guanidine often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(piperazine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-1-carboxylic acid derivatives, while reduction can produce piperazine-1-carboximidoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’'-(piperazine-1-carboximidoyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’'-(piperazine-1-carboximidoyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The piperazine ring and guanidine group play crucial roles in mediating these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(diaminomethylidene)piperazine-1-carboximidamide
- N-(diaminomethylidene)-1-piperazinecarboximidamide
- N-phthaloylguanidines
Uniqueness
N’'-(piperazine-1-carboximidoyl)guanidine is unique due to its specific combination of a piperazine ring and a guanidine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H14N6 |
|---|---|
Molekulargewicht |
170.22 g/mol |
IUPAC-Name |
N-(diaminomethylidene)piperazine-1-carboximidamide |
InChI |
InChI=1S/C6H14N6/c7-5(8)11-6(9)12-3-1-10-2-4-12/h10H,1-4H2,(H5,7,8,9,11) |
InChI-Schlüssel |
WEIAHRZQEKRKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
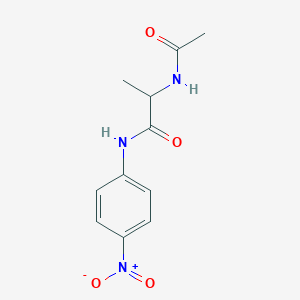

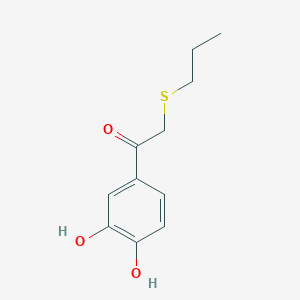
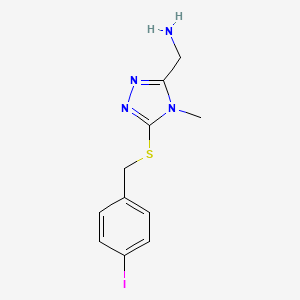
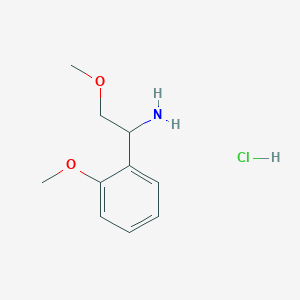
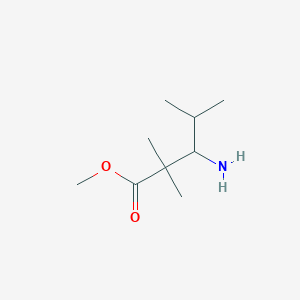
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
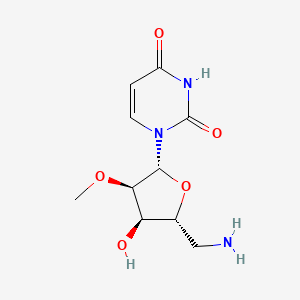
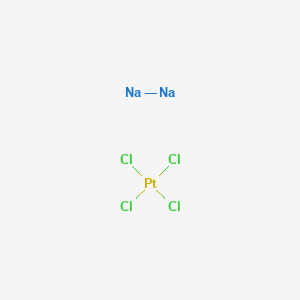
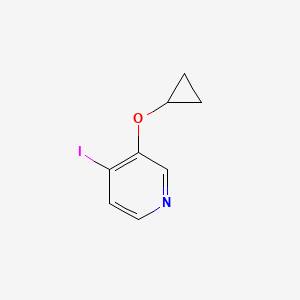
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
